molecular formula C26H19FN2O5 B13754225 N-(4-(4-(Benzyloxy)phenoxy)phenyl)-5-fluoro-2-nitrobenzamide

N-(4-(4-(Benzyloxy)phenoxy)phenyl)-5-fluoro-2-nitrobenzamide

Cat. No.: B13754225
M. Wt: 458.4 g/mol
InChI Key: CWPSIDSRGSZXDB-UHFFFAOYSA-N
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Description

N-(4-(4-(Benzyloxy)phenoxy)phenyl)-5-fluoro-2-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with benzyloxy, phenoxy, and nitro groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(Benzyloxy)phenoxy)phenyl)-5-fluoro-2-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . Another approach involves the diazotization of anilines followed by decomposition of diazonium salts in the presence of sulfuric acid .

Industrial Production Methods

Industrial production of this compound may utilize continuous or semi-continuous processes to ensure high yields and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve efficient synthesis while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(Benzyloxy)phenoxy)phenyl)-5-fluoro-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyloxy and phenoxy groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is frequently used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are typical.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-(4-(Benzyloxy)phenoxy)phenyl)-5-fluoro-2-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(4-(Benzyloxy)phenoxy)phenyl)-5-fluoro-2-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(4-(Benzyloxy)phenoxy)phenyl)-5-fluoro-2-nitrobenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H19FN2O5

Molecular Weight

458.4 g/mol

IUPAC Name

5-fluoro-2-nitro-N-[4-(4-phenylmethoxyphenoxy)phenyl]benzamide

InChI

InChI=1S/C26H19FN2O5/c27-19-6-15-25(29(31)32)24(16-19)26(30)28-20-7-9-22(10-8-20)34-23-13-11-21(12-14-23)33-17-18-4-2-1-3-5-18/h1-16H,17H2,(H,28,30)

InChI Key

CWPSIDSRGSZXDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)F)[N+](=O)[O-]

Origin of Product

United States

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